molecular formula C10H12O3 B010167 2-(3-Methoxy-4-methylphenyl)acetic acid CAS No. 100861-38-9

2-(3-Methoxy-4-methylphenyl)acetic acid

Cat. No.: B010167
CAS No.: 100861-38-9
M. Wt: 180.2 g/mol
InChI Key: XCHVZBMNFXWCTR-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methoxy group at the third position and a methyl group at the fourth position

Scientific Research Applications

2-(3-Methoxy-4-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

Target of Action

This compound is a derivative of acetic acid, with a methoxy and a methyl group attached to the phenyl ring

Mode of Action

Based on its structural similarity to other phenylacetic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the methoxy and methyl groups may influence the compound’s binding affinity and selectivity.

Biochemical Pathways

Phenylacetic acid derivatives are known to participate in a variety of biological processes, including neurotransmission, inflammation, and metabolism . The methoxy and methyl substitutions on the phenyl ring may alter the compound’s activity in these pathways.

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of transporters in the body .

Result of Action

As a derivative of phenylacetic acid, it may exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methoxy-4-methylphenyl)acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . Additionally, the compound’s activity may be influenced by the physiological environment in which it is administered, including the presence of enzymes, transporters, and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-4-methylbenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxy-4-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

    Phenylacetic acid: The parent compound without the methoxy and methyl substitutions.

    3-Methoxyphenylacetic acid: Similar structure but lacks the methyl group.

    4-Methylphenylacetic acid: Similar structure but lacks the methoxy group.

Comparison: 2-(3-Methoxy-4-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substitutions can significantly alter the compound’s chemical and biological properties, such as its reactivity and binding affinity. The combination of these groups provides a distinct profile that can be advantageous in specific applications, particularly in drug development and organic synthesis.

Properties

IUPAC Name

2-(3-methoxy-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHVZBMNFXWCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429333
Record name 2-(3-methoxy-4-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100861-38-9
Record name 2-(3-methoxy-4-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxy-4-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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